2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine
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Overview
Description
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a furan and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylfuran with formamide in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the fused ring system.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-5,6-dihydro-4-oxo-furo[2,3-d]pyrimidine, while reduction could produce 2-methyl-5,6,7,8-tetrahydrofuro[2,3-d]pyrimidine.
Scientific Research Applications
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to nucleotides and its ability to interfere with DNA synthesis.
Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism by which 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine exerts its effects often involves interaction with biological macromolecules. For instance, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can bind to DNA or RNA, disrupting normal cellular processes and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
- 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
- Pyrano[2,3-d]pyrimidine-2,4-dione
Uniqueness
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development and other applications.
Biological Activity
2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is a compound belonging to the class of pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N2O with a molecular weight of 164.16 g/mol. The compound features a furo-pyrimidine core structure that contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can disrupt cell proliferation and induce apoptosis in cancer cells .
- Antiviral Activity : Some derivatives exhibit potent antiviral properties against HIV-1 strains by targeting specific viral enzymes and inhibiting their activity .
- Anticancer Potential : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines by affecting cell cycle progression and promoting DNA fragmentation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Activity | Target | IC50 Value | Reference |
---|---|---|---|
DHFR Inhibition | Dihydrofolate Reductase | <10 µM | |
Antiviral Activity | HIV-1 | EC50 = 0.9–8.4 nM | |
Anticancer Activity | Various Cancer Cell Lines | IC50 = 8.15–9.87 µM |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of tumor growth in MCF-7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral Properties : Another research highlighted the antiviral potential of related compounds against HIV-1 strains with mutations resistant to standard treatments. The study found that certain derivatives exhibited superior efficacy compared to existing drugs like Etravirine (ETV), suggesting a promising avenue for developing new antiviral therapies .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8N2O/c1-5-8-4-6-2-3-10-7(6)9-5/h4H,2-3H2,1H3 |
InChI Key |
HYEOSDURYHZMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CCOC2=N1 |
Origin of Product |
United States |
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